molecular formula C8H14ClNO2 B2408278 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 1217838-23-7

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Cat. No.: B2408278
CAS No.: 1217838-23-7
M. Wt: 191.66
InChI Key: GVGHCTZKPYWADE-UHFFFAOYSA-N
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Description

3-Aminobicyclo[221]heptane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative It is known for its unique structure, which includes a bicyclo[221]heptane framework

Properties

IUPAC Name

3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGHCTZKPYWADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination Strategies

The amino group is introduced via Hofmann–Löffler–Freytag reaction or Staudinger ketene-imine cycloaddition . A recent method employs palladium-catalyzed C–H amination of bicycloheptane intermediates, achieving yields of 68–72% with regioselectivity >95%.

Example Procedure :

  • React bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with O-mesitylenesulfonylhydroxylamine (MSH) in dichloromethane at −20°C.
  • Stir for 24 hours under argon.
  • Quench with aqueous sodium bicarbonate and extract with ethyl acetate.

Carboxylic Acid Formation

The carboxylic acid moiety is introduced through oxidation of primary alcohols or hydrolysis of nitriles . Oxidation using Jones reagent (CrO₃/H₂SO₄) achieves quantitative conversion but requires careful temperature control (−10°C to 0°C).

Stereochemical Control

Chiral Auxiliaries

Chiral oxazolidinones are employed to direct the stereochemistry during amination. For example, (S)-4-benzyl-2-oxazolidinone ensures the cis configuration of the amino and carboxylic acid groups, with diastereomeric excess (d.e.) >98%.

Asymmetric Catalysis

Rhodium-catalyzed asymmetric hydrogenation of enamine intermediates yields the desired cis isomer with enantiomeric excess (e.e.) of 89–93%. Key catalysts include [Rh((R)-BINAP)(COD)]BF₄, which operates at 50 psi H₂ and 25°C.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidic workup :

  • Dissolve the amine in anhydrous ether.
  • Bubble HCl gas through the solution at 0°C.
  • Filter the precipitate and wash with cold ether.

Yield : 85–90%.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (7:3 v/v) yields colorless needles with ≥98% purity (TLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.21 (d, J = 9.8 Hz, 1H), 2.89–2.76 (m, 2H), 2.34 (s, 1H), 1.92–1.45 (m, 4H).
  • IR (KBr): 3340 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O stretch).

Industrial-Scale Production

Parameter Laboratory Scale Industrial Scale
Starting Material Norbornene (10 g) Norbornene (100 kg)
Catalyst Loading 5 mol% 2 mol%
Reaction Time 24 h 8 h
Yield 68% 82%
Purity ≥98% (TLC) ≥99.5% (HPLC)

Industrial processes utilize continuous-flow reactors to enhance mixing and reduce reaction times.

Challenges and Innovations

Byproduct Formation

Early methods suffered from over-oxidation of the amino group, producing nitro derivatives. This is mitigated by using milder oxidants like TEMPO/NaClO.

Green Chemistry Approaches

Recent advances employ biocatalysis (Candida antarctica lipase B) for enantioselective amidation, reducing reliance on heavy-metal catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C8_8H14_{14}ClNO2_2
  • Molecular Weight: 191.66 g/mol
  • CAS Number: 1212132-12-1
  • Appearance: Colorless to white powder
  • Purity Level: ≥98% (TLC)

Peptide Synthesis

One of the primary applications of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is in peptide synthesis. Its unique bicyclic structure allows for the incorporation of this compound into peptides, enhancing their stability and biological activity. The compound acts as a chiral building block, which is essential in the synthesis of biologically relevant peptides.

Structural Studies

The compound has been utilized in structural studies to understand the stereochemistry of amino acids and their derivatives. Research indicates that the stereoselective synthesis of this compound can lead to various isomers, which can be used to study the effects of chirality on biological activity and interactions with receptors .

Drug Development

Due to its structural properties, this compound has potential applications in drug development, particularly in designing novel therapeutics targeting specific biological pathways. The compound's ability to mimic natural amino acids makes it a candidate for developing new drugs with improved efficacy and reduced side effects.

Synthesis Techniques

A notable study demonstrated a facile approach for the stereoselective synthesis of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acids through substrate-controlled α-carboxylation of norbornene monoester, which yielded high diastereoselectivity (up to 35:1) in the resulting products . This method highlights the efficiency and effectiveness of using this compound in synthetic organic chemistry.

Another research focused on the biological activity of derivatives of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, exploring their potential as inhibitors in various enzymatic reactions, which could lead to therapeutic applications in treating diseases related to enzyme dysfunctions .

Mechanism of Action

The mechanism of action of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • cis-2-Aminocycloheptanecarboxylic acid hydrochloride
  • 2-Amino-2-norbornanecarboxylic acid
  • cis-Cyclobutane-1,2-dicarboxylic acid

Uniqueness

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is unique due to its bicyclic structure, which imparts specific stereochemical properties and reactivity. This makes it distinct from other similar compounds, which may have different ring structures or functional groups .

Biological Activity

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, also known as BCH (Bicyclo[2.2.1]heptane-2-carboxylic acid), is a bicyclic amino acid derivative that has garnered attention for its biological activities, particularly in the context of amino acid transport and metabolic processes. This compound is recognized for its potential applications in cancer research and as a biochemical tool for studying amino acid transport mechanisms.

  • Molecular Formula : C8_8H14_{14}ClNO2_2
  • Molecular Weight : 191.66 g/mol
  • CAS Number : 179462-36-3
  • Density : 1.2 ± 0.1 g/cm³
  • Melting Point : 275-278 °C
  • Solubility : Soluble in water up to 100 mM

The biological activity of this compound primarily involves its role as an inhibitor of L-type amino acid transporter (LAT1). This inhibition is significant because LAT1 plays a crucial role in the transport of large neutral amino acids across cell membranes, which is vital for various physiological processes, including protein synthesis and cell growth.

Inhibition of Amino Acid Transport

Research indicates that BCH acts as a selective inhibitor of LAT1, leading to suppressed growth and induced apoptosis in several cancer cell lines, including KB (human oral carcinoma), SAOS-2 (human osteosarcoma), and C6 (rat glioma) cells. The mechanism involves the activation of caspases, which are essential for the apoptotic process.

Cell LineEffect of BCHMechanism
KBGrowth suppressionCaspase activation
SAOS-2Induction of apoptosisCaspase activation
C6Growth suppressionCaspase activation

Case Studies

  • Cell Growth Suppression : In a study involving KB cells, treatment with BCH resulted in a significant reduction in cell proliferation, demonstrating its potential as an anticancer agent.
  • Apoptosis Induction : In SAOS-2 cells, BCH treatment led to increased markers of apoptosis, confirming its role in triggering programmed cell death.
  • Metabolic Studies : Research has shown that BCH can alter metabolic pathways by affecting the availability of amino acids necessary for cellular functions, thereby influencing overall cell metabolism.

Applications in Research

This compound is utilized in various scientific research applications:

  • Amino Acid Transport Studies : As a model compound for investigating amino acid transport mechanisms.
  • Cancer Research : Its ability to induce apoptosis makes it a candidate for further investigation in cancer therapeutics.
  • Synthetic Chemistry : Serves as a building block for synthesizing more complex molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, and how can their efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via chiral pool strategies or resolution of racemic mixtures. For example, enantiomerically pure derivatives can be obtained using tert-butoxycarbonyl (Boc)-protected intermediates, followed by acidic deprotection to yield the hydrochloride salt . Optimization involves adjusting reaction conditions (e.g., temperature, catalyst loading) and employing stereoselective catalysts to enhance yield and enantiomeric excess (ee). Monitoring via chiral HPLC or circular dichroism (CD) spectroscopy ensures stereochemical fidelity .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard, using C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile). Purity >95% is achievable with gradient elution .
  • Stereochemistry : X-ray crystallography resolves absolute configuration, while ¹H/¹³C NMR (e.g., NOESY, COSY) confirms spatial arrangement of substituents. Chiral derivatizing agents (e.g., Mosher’s acid) coupled with LC-MS can differentiate enantiomers .

Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., DSC for melting point, FT-IR for functional groups) and compare with literature from peer-reviewed sources. For example, conflicting NMR shifts may arise from solvent effects (DMSO vs. CDCl₃) or hydration states. Reproducing experiments under controlled conditions (humidity, temperature) resolves such inconsistencies .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its activity as a γ-turn mimic in peptide design?

  • Methodological Answer : The rigid bicyclic scaffold enforces a γ-turn conformation, which can be validated via molecular dynamics (MD) simulations and NMR-based structural analysis. For instance, the (1R,2R,3S,4S)-isomer shows stronger hydrogen-bonding interactions in β-sheet stabilization compared to other stereoisomers. Activity assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) correlate stereochemistry with target binding .

Q. What strategies resolve contradictions in biological activity data between enantiomers or derivatives?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from off-target effects. Use orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) and metabolomics profiling to isolate confounding variables. Data normalization to internal controls (e.g., housekeeping genes) reduces variability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME predict logP, solubility, and blood-brain barrier permeability. For instance, substituting the carboxylic acid with a methyl ester (as in ethyl ester derivatives) improves oral bioavailability .
  • Metabolite Identification : High-resolution mass spectrometry (HRMS) coupled with in silico fragmentation (e.g., CFM-ID) identifies stable metabolites, guiding structural modifications to reduce hepatic clearance .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies (pH 1–13, 40–80°C) and monitor via UPLC-MS. For example, the hydrochloride salt shows pH-dependent degradation, with maximal stability at pH 4–5. Accelerated stability testing (40°C/75% RH) over 4 weeks predicts shelf life, while Arrhenius modeling extrapolates long-term stability .

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